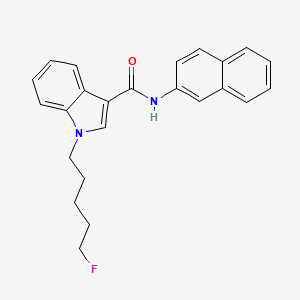
1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide
説明
5-フルオロNNEI 2'-ナフチル異性体: は、合成カンナビノイドであり、カンナビノイドは、カンナビスに含まれる天然のカンナビノイドの作用を模倣するように設計された化合物群です。 この化合物は、NNEIの誘導体であり、ペンチル鎖の末端炭素にフッ素原子が結合し、ナフチル基が1位ではなく2位に結合しています . 主に法科学および研究用途で使用されます .
準備方法
化学反応の分析
反応の種類: 5-フルオロNNEI 2'-ナフチル異性体は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応には、酸素の付加または水素の除去が含まれます。
還元: この反応には、水素の付加または酸素の除去が含まれます。
置換: この反応には、1つの原子または原子群を別の原子または原子群で置き換えることが含まれます。
一般的な試薬と条件: これらの反応で使用される特定の試薬と条件は、十分に文書化されていません。 酸化反応の一般的な試薬には、過マンガン酸カリウムや三酸化クロムが含まれ、還元反応の一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムが含まれます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応ではカルボン酸が生成され、還元反応ではアルコールが生成される可能性があります。
科学研究への応用
5-フルオロNNEI 2'-ナフチル異性体は、主に法科学および研究用途で使用されます . 質量分析やその他の分析手法における分析基準として使用されます . さらに、合成カンナビノイドとその人体への影響の研究に使用されます .
科学的研究の応用
作用機序
5-フルオロNNEI 2'-ナフチル異性体の作用機序は、体内のカンナビノイド受容体との相互作用を含みます . これらの受容体は、エンドカンナビノイド系の一部であり、痛み、気分、食欲など、さまざまな生理学的プロセスを調節する役割を果たしています . この化合物はこれらの受容体に結合し、天然のカンナビノイドの効果を模倣します .
類似化合物の比較
類似化合物:
JWH 018: 喫煙混合物で確認された強力な合成カンナビノイド.
NNEI: ナフタレンとケトン基の間にアミドリンカーが挿入された、JWH 018のアナログ.
5-フルオロNNEI: ペンチル鎖の末端炭素にフッ素原子が結合した、NNEIの誘導体.
独自性: 5-フルオロNNEI 2'-ナフチル異性体は、フッ素原子とナフチル基の特定の位置によるものです。 この修飾は通常、化合物のカンナビノイド受容体への親和性を高め、他の類似化合物よりも強力になります .
類似化合物との比較
JWH 018: A potent synthetic cannabinoid identified in smoking mixtures.
NNEI: An analog of JWH 018 with an amide linker inserted between the naphthalene and ketone groups.
5-fluoro NNEI: A derivative of NNEI with a fluorine atom at the terminal carbon of the pentyl chain.
Uniqueness: 5-fluoro NNEI 2’-naphthyl isomer is unique due to the specific placement of the fluorine atom and the naphthyl group. This modification typically increases the compound’s affinity for cannabinoid receptors, making it more potent than other similar compounds .
生物活性
1-(5-Fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide, commonly referred to as AM-6527 or 5F-NNEI-2, is a synthetic cannabinoid that has garnered attention for its biological activity and potential implications in both therapeutic and recreational contexts. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a naphthalene ring system and an indole moiety, which are common features in many synthetic cannabinoids. The molecular formula is with a molecular weight of approximately 374.45 g/mol. Its structural formula can be represented as follows:
As a synthetic cannabinoid receptor agonist, this compound primarily interacts with the CB1 and CB2 receptors in the endocannabinoid system. These receptors are crucial in mediating the psychoactive effects associated with cannabinoids.
Receptor Affinity
Research indicates that AM-6527 exhibits high affinity for CB1 receptors, leading to significant psychoactive effects. The compound's binding affinity is comparable to other well-known synthetic cannabinoids, making it a potent agonist.
Pharmacological Effects
The biological activity of AM-6527 includes various effects such as:
- Psychoactivity : Users report effects similar to those of THC, including euphoria, altered perception, and relaxation.
- Potential Therapeutic Uses : There is ongoing research into the therapeutic potential of synthetic cannabinoids for conditions like chronic pain and anxiety disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of AM-6527:
- Study on Psychoactive Effects : A study published in Emerging Drugs of Abuse highlighted the psychoactive effects of synthetic cannabinoids, including AM-6527. Participants reported significant alterations in mood and cognition after administration .
- Comparative Analysis : Research comparing various synthetic cannabinoids found that AM-6527 had comparable potency to other well-studied compounds like JWH-018 and UR-144. This study emphasized its potential for abuse due to its intense psychoactive effects .
- Toxicological Studies : Toxicological assessments indicated that while AM-6527 may provide therapeutic benefits, it also poses risks for adverse side effects, including anxiety and paranoia at higher doses .
Data Table: Summary of Biological Activity
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C24H23FN2O |
| Molecular Weight | 374.45 g/mol |
| Primary Action | CB1 receptor agonist |
| Reported Effects | Euphoria, altered perception |
| Potential Therapeutic Applications | Chronic pain, anxiety disorders |
特性
IUPAC Name |
1-(5-fluoropentyl)-N-naphthalen-2-ylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O/c25-14-6-1-7-15-27-17-22(21-10-4-5-11-23(21)27)24(28)26-20-13-12-18-8-2-3-9-19(18)16-20/h2-5,8-13,16-17H,1,6-7,14-15H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVUCORTOJUJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342318 | |
| Record name | 5F-NNEI 2'-naphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797883-78-3 | |
| Record name | 1-(5-Fluoropentyl)-N-2-naphthalenyl-1H-indole-3-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797883783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-FLUOROPENTYL)-N-2-NAPHTHALENYL-1H-INDOLE-3-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88GAY7K3RP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















